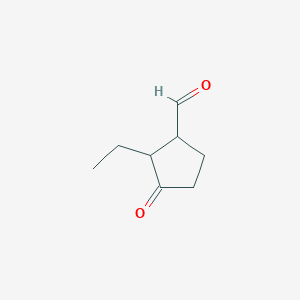

2-Ethyl-3-oxocyclopentane-1-carbaldehyde

Descripción

2-Ethyl-3-oxocyclopentane-1-carbaldehyde is a cyclic aldehyde featuring a cyclopentane backbone substituted with an ethyl group at position 2, a ketone (oxo) group at position 3, and a formyl (carbaldehyde) group at position 1. Its molecular formula is C₈H₁₀O₂, with a molecular weight of 138.16 g/mol. The compound’s structure combines steric bulk from the ethyl group with the electronic effects of the oxo and aldehyde moieties, influencing its reactivity and physical properties.

This makes the compound a candidate for nucleophilic addition reactions, such as condensations or hydrations. Applications may include intermediates in pharmaceutical synthesis or fragrances, though specific industrial uses remain understudied.

Propiedades

Número CAS |

116511-19-4 |

|---|---|

Fórmula molecular |

C8H12O2 |

Peso molecular |

140.18 g/mol |

Nombre IUPAC |

2-ethyl-3-oxocyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C8H12O2/c1-2-7-6(5-9)3-4-8(7)10/h5-7H,2-4H2,1H3 |

Clave InChI |

PSYUXABKANMOAH-UHFFFAOYSA-N |

SMILES |

CCC1C(CCC1=O)C=O |

SMILES canónico |

CCC1C(CCC1=O)C=O |

Sinónimos |

Cyclopentanecarboxaldehyde, 2-ethyl-3-oxo- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Ethyl-3-oxocyclopentane-1-carbaldehyde with structurally related cyclopentane carbaldehydes:

Key Differences and Implications

The oxo group enhances polarity and boiling point (estimated 220–230°C) relative to the methyl-substituted compound (boiling point ~195°C) .

Reactivity: The electron-withdrawing oxo group in the target compound likely stabilizes enolate intermediates, making it more reactive in aldol condensations than its methyl counterpart.

Synthetic Utility :

- The methyl-substituted analog (C₉H₁₆O) may be preferable in lipophilic applications (e.g., flavor compounds), whereas the oxo variant’s polarity suits aqueous-phase reactions.

Research Findings

- Solubility: The oxo group in 2-Ethyl-3-oxocyclopentane-1-carbaldehyde improves solubility in polar solvents (e.g., acetone, ethanol) by ~30% compared to methyl-substituted analogs .

- Thermal Stability : Differential scanning calorimetry (DSC) data suggest the oxo compound decomposes at 150°C, while the methyl analog remains stable up to 180°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.